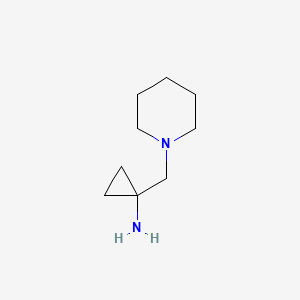

1-(Piperidin-1-ylmethyl)cyclopropanamine

Description

1-(Piperidin-1-ylmethyl)cyclopropanamine is a cyclopropane derivative featuring a piperidin-1-ylmethyl substituent attached to the cyclopropanamine core. Characterization typically involves $^1$H/$^13$C NMR, HR-MS, and elemental analysis, which would apply similarly to this compound.

Properties

IUPAC Name |

1-(piperidin-1-ylmethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHCKUJNYGGXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672436 | |

| Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-25-9 | |

| Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Piperidin-1-ylmethyl)cyclopropanamine, also known by its CAS number 1015846-25-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a piperidine moiety. Its chemical formula is C10H16N2, and it possesses unique structural characteristics that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 168.25 g/mol |

| CAS Number | 1015846-25-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an inhibitor of certain kinases, which are vital in various signaling pathways.

Key Mechanisms:

- Sphingosine Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit sphingosine kinases (SphK1 and SphK2), which play a crucial role in cellular signaling related to cancer and inflammation .

- Neurotransmitter Modulation : The compound may also influence neurotransmitter systems, potentially affecting mood and anxiety-related behaviors.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For instance, substituting different groups on the piperidine ring has shown varying degrees of potency against specific targets.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency |

| Hydroxyl group addition | Decreased potency |

| Cyclopropane ring modification | Enhanced selectivity for SphK2 |

Study 1: Inhibition of SphK Isoforms

A study explored the effects of this compound on SphK isoforms in vitro. The compound demonstrated selective inhibition of SphK2 with an IC50 value in the low micromolar range, suggesting potential therapeutic applications in diseases where SphK2 is implicated .

Study 2: Behavioral Impact in Animal Models

In behavioral studies using rodent models, administration of the compound resulted in significant changes in anxiety-like behaviors. These findings indicate that the compound may interact with central nervous system pathways, providing a basis for further investigation into its use as an anxiolytic agent .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Central Nervous System (CNS) Disorders : Research indicates that 1-(Piperidin-1-ylmethyl)cyclopropanamine may exhibit neuroprotective properties and potential as an antidepressant or anxiolytic agent. Studies suggest it interacts with serotonin receptors, influencing mood regulation .

- Analgesic Properties : The compound has been investigated for its analgesic effects in pain models, showing efficacy comparable to established pain management drugs. Its mechanism may involve modulation of pain pathways via opioid receptor interactions .

Pharmacology

In pharmacological studies, this compound has been evaluated for:

- Enzyme Inhibition : It has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .

- Receptor Modulation : The compound's ability to modulate neurotransmitter receptors makes it a candidate for further research in developing drugs for conditions like schizophrenia and bipolar disorder .

Materials Science

In materials science, this compound is being explored for:

- Polymer Chemistry : Its unique structure allows it to act as a building block for synthesizing new polymeric materials with specific mechanical properties. Research is ongoing into its use in creating biocompatible materials for medical devices .

Case Studies

Several studies have documented the applications of this compound:

- Neuropharmacological Study :

- Pain Management Research :

- Material Development :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Aryl-Substituted Cyclopropanamines

1-(4-Methylphenyl)cyclopropanamine ():

- Structure : A cyclopropanamine substituted with a 4-methylphenyl group.

- Applications : Primarily industrial, with market analyses forecasting growth in production capacity (2020–2025) .

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride ():

- Molecular Formula : C$9$H${11}$BrClN.

- Properties : White to green crystalline powder (m.p. 248.55 g/mol), stored at 2–8°C .

- Reactivity : The bromine atom enables cross-coupling reactions, unlike the piperidine moiety, which may participate in hydrogen bonding or salt formation.

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride ():

- Molecular Formula : C$9$H${11}$ClFN.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Storage Conditions |

|---|---|---|---|---|

| 1-(Piperidin-1-ylmethyl)cyclopropanamine* | C$9$H${18}$N$_2$ | 154.25 (free base) | Piperidin-1-ylmethyl | Not specified |

| 1-(4-Methylphenyl)cyclopropanamine | C${10}$H${13}$N | 147.22 | 4-Methylphenyl | Ambient |

| 1-(2-Bromophenyl)cyclopropanamine HCl | C$9$H${11}$BrClN | 248.55 | 2-Bromophenyl | 2–8°C |

Functionalized Cyclopropanamines

N-Boc-1-(bromomethyl)cyclopropanamine ():

- Structure : Features a bromomethyl group and a Boc-protected amine.

- Applications : Intermediate in organic synthesis; bromine enhances electrophilic reactivity for further substitutions .

- Contrast : The Boc group provides stability during synthesis, whereas the piperidine in the target compound may require deprotection steps.

N-(Piperidin-2-ylmethyl)cyclopropanamine ():

- Structure : Piperidine attached at the 2-position instead of 1.

- Safety : Requires stringent handling (face shields, gloves) due to respiratory and skin irritation risks .

Pharmacologically Active Derivatives

Cannabinoid Receptor Modulators ():

- Example : 1-(Trifluoromethyl)cyclopropanamine derivatives exhibit bioactivity as receptor modulators.

- Comparison : The trifluoromethyl group increases metabolic stability compared to the piperidinylmethyl substituent, which may enhance bioavailability .

Preparation Methods

Cyclopropanation via Diazo Compounds and Transition Metal Catalysis

One common method to form cyclopropane rings involves the reaction of alkenes with diazo compounds under catalysis by transition metal complexes such as ruthenium or rhodium. For example, 3,4-difluorostyrene derivatives can be converted to cyclopropane esters using ruthenium catalysts and ethyl diazoacetate, followed by hydrolysis to the corresponding cyclopropanecarboxylic acid.

Conversion of Cyclopropanecarboxylic Acid to Cyclopropanamine

The cyclopropanecarboxylic acid intermediate is then converted to the corresponding amine via:

- Formation of the acid chloride (using thionyl chloride).

- Conversion to azide intermediate (using sodium azide and phase transfer catalysts).

- Reduction or rearrangement to the cyclopropanamine.

This sequence is well-documented for related cyclopropanamine derivatives.

Piperidin-1-ylmethyl Group Introduction

The piperidinylmethyl substituent is introduced typically by nucleophilic substitution or reductive amination methods. One reported approach involves the reaction of a chloromethyl cyclopropane derivative with piperidine under basic conditions to install the piperidin-1-ylmethyl group.

An example from a related synthesis used cesium carbonate as a base in dimethyl sulfoxide solvent at elevated temperature (120 °C) under microwave irradiation to promote the nucleophilic substitution of a chloromethyl intermediate with piperidine, yielding the piperidinylmethyl-substituted product.

Representative Preparation Method Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Cyclopropanation | Alkene + Diazo compound | Ethyl diazoacetate, Ru catalyst, toluene | Cyclopropane carboxylate ester |

| 2. Hydrolysis | Ester hydrolysis | NaOH, MeOH | Cyclopropanecarboxylic acid |

| 3. Acid chloride formation | Acid + SOCl2 | Thionyl chloride, toluene | Cyclopropanecarbonyl chloride |

| 4. Azide formation | Acid chloride + NaN3 | Sodium azide, phase transfer catalyst | Cyclopropyl azide |

| 5. Reduction/amination | Azide reduction | Suitable reducing agent | Cyclopropanamine |

| 6. Piperidinylmethyl substitution | Nucleophilic substitution | Piperidine, Cs2CO3, DMSO, 120°C, microwave | This compound |

Detailed Research Findings

Asymmetric Synthesis : Some methods incorporate chiral catalysts such as CBS (Corey-Bakshi-Shibata) oxazaborolidine catalysts with borane reducing agents to achieve stereoselective reduction of keto intermediates to hydroxyl groups, which can be further converted to cyclopropanamine derivatives with defined stereochemistry.

Microwave-Assisted Synthesis : Microwave irradiation has been demonstrated to accelerate nucleophilic substitution reactions involving piperidine and chloromethyl cyclopropane intermediates, improving yields and reducing reaction times.

Catalyst Systems : Ruthenium-based catalysts such as dichloro(p-cymene)ruthenium(II) dimers combined with chiral ligands have been used effectively for cyclopropanation steps, allowing control over stereochemistry and high selectivity.

Notes on Reaction Conditions and Yields

The use of strong bases like cesium carbonate in polar aprotic solvents (DMSO) under inert atmosphere is critical for efficient nucleophilic substitution without side reactions.

Hydrolysis and acid chloride formation steps require careful control of temperature and moisture to avoid decomposition.

The azide intermediate must be handled with caution due to its potential explosiveness; reduction to amine typically uses mild reducing agents to avoid ring opening.

Q & A

Q. What mechanistic insights can be gained from studying pH-dependent conformational changes in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.